molecular formula C7H10N2O2S B1441599 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 183303-08-4

4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1441599
CAS No.: 183303-08-4
M. Wt: 186.23 g/mol
InChI Key: OVWGEFMWMNMRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

The effects of 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit signaling pathways that control cell proliferation, apoptosis, and differentiation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .

Molecular Mechanism

At the molecular level, 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of various metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall biological activity .

Subcellular Localization

The subcellular localization of 4-Tert-butyl-1,2,3-thiadiazole-5-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interaction with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl hydrazine with carbon disulfide, followed by oxidation to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-Amino-5-tert-butyl-1,3,4-thiadiazole
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole derivatives

Comparison: 4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thiadiazole derivatives, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-tert-butylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-7(2,3)5-4(6(10)11)12-9-8-5/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWGEFMWMNMRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(tert-Butyl)-1,2,3-thiadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.